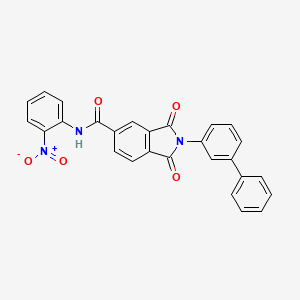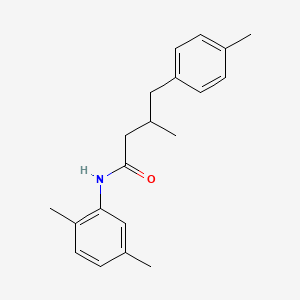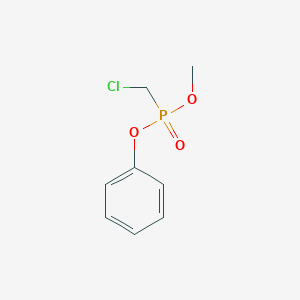![molecular formula C16H16FNO B4942111 N-[2-(allyloxy)benzyl]-3-fluoroaniline](/img/structure/B4942111.png)
N-[2-(allyloxy)benzyl]-3-fluoroaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(allyloxy)benzyl]-3-fluoroaniline, commonly known as ABFA, is an organic compound that belongs to the class of anilines. It is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
作用机制
The mechanism of action of ABFA is not fully understood. However, studies have shown that ABFA interacts with specific targets in cells, leading to the inhibition of cell growth and induction of apoptosis. ABFA has been shown to inhibit the activity of various enzymes, including topoisomerase II and carbonic anhydrase, which are involved in DNA replication and cell proliferation.
Biochemical and Physiological Effects:
ABFA has been shown to have various biochemical and physiological effects. In vitro studies have shown that ABFA inhibits the growth of cancer cells, including breast cancer, lung cancer, and colon cancer cells. ABFA has also been shown to have antibacterial and antifungal properties. In animal studies, ABFA has been shown to have anti-inflammatory and analgesic effects.
实验室实验的优点和局限性
ABFA has several advantages and limitations for lab experiments. One of the advantages of ABFA is its easy synthesis and availability. ABFA can be synthesized using various methods, and it is commercially available. Another advantage of ABFA is its potential applications in various fields of scientific research. However, ABFA has some limitations, including its low solubility in water, which can limit its use in biological studies.
未来方向
There are several future directions for the research on ABFA. One of the future directions is to explore the potential applications of ABFA in drug discovery. ABFA can be used as a building block for the synthesis of various biologically active molecules, and its anticancer and antibacterial properties make it a promising candidate for drug development. Another future direction is to study the mechanism of action of ABFA in more detail. Understanding the mechanism of action of ABFA can provide insights into its potential applications in various fields of scientific research. Additionally, future studies can focus on improving the solubility of ABFA in water, which can enhance its potential applications in biological studies.
Conclusion:
In conclusion, ABFA is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of scientific research. The synthesis of ABFA involves the reaction between 2-allyloxybenzylamine and 3-fluoronitrobenzene in the presence of a catalyst. ABFA has been studied for its anticancer, antibacterial, and antifungal properties, and its potential applications in drug discovery, material science, and organic synthesis. Future research can focus on exploring the potential applications of ABFA in drug discovery, studying the mechanism of action of ABFA in more detail, and improving the solubility of ABFA in water.
合成方法
The synthesis of ABFA involves the reaction between 2-allyloxybenzylamine and 3-fluoronitrobenzene in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of ABFA as a white solid. The synthesis of ABFA can be achieved using various methods, including microwave-assisted synthesis, solvent-free synthesis, and solid-state synthesis.
科学研究应用
ABFA has potential applications in various fields of scientific research. In medicinal chemistry, ABFA has been studied for its anticancer activity. Studies have shown that ABFA inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. ABFA has also been studied for its antibacterial and antifungal properties. In material science, ABFA has been used as a building block for the synthesis of various functional materials, including liquid crystals and polymers. In organic synthesis, ABFA has been used as a reagent for the synthesis of various compounds, including heterocycles and biologically active molecules.
属性
IUPAC Name |
3-fluoro-N-[(2-prop-2-enoxyphenyl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO/c1-2-10-19-16-9-4-3-6-13(16)12-18-15-8-5-7-14(17)11-15/h2-9,11,18H,1,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOVTYUSPIUSMTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1CNC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![((2S)-1-{[1-(2-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-pyrrolidinyl)methanol](/img/structure/B4942036.png)
![isopropyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4942050.png)

![4-({1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine](/img/structure/B4942066.png)
![7,9-bis(2-oxopropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4942076.png)


![diethyl [5-(3-chlorophenoxy)pentyl]malonate](/img/structure/B4942097.png)
![4-chloro-N-{2-[(4-methylbenzyl)thio]ethyl}benzenesulfonamide](/img/structure/B4942103.png)
![4-[(9-acridinylamino)methylene]-2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4942112.png)
![4-{[(3-{[(2-nitrophenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid](/img/structure/B4942113.png)
![2-chloro-N-(3,5-dimethylphenyl)-5-[(4-methyl-1-piperidinyl)carbonyl]benzenesulfonamide](/img/structure/B4942124.png)

![methyl 2-chloro-5-({[4-(methylthio)phenyl]sulfonyl}amino)benzoate](/img/structure/B4942144.png)
